molecular formula C10H10F4O3 B14367953 Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol CAS No. 91162-07-1

Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol

Cat. No.: B14367953
CAS No.: 91162-07-1
M. Wt: 254.18 g/mol
InChI Key: DUYMVLAVXVSLBR-UHFFFAOYSA-N
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Description

Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol is a chemical compound with the molecular formula C8H6F4O. It is also known by its IUPAC name, (2,3,5,6-tetrafluoro-4-methylphenyl)methanol. This compound is characterized by the presence of a tetrafluoromethylphenyl group attached to a methanol moiety. It is a fluorinated organic compound, which makes it of interest in various fields of research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2,3,5,6-tetrafluoro-4-methylbenzaldehyde with a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol. The reaction conditions typically involve stirring the mixture at room temperature for several hours until the reduction is complete. The product is then purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve more scalable processes, such as catalytic hydrogenation of the corresponding benzaldehyde derivative under high pressure and temperature conditions. This method allows for the efficient production of large quantities of the compound.

Chemical Reactions Analysis

Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound back to its aldehyde precursor using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy-substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetic acid, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted phenylmethanol derivatives and their corresponding acids or aldehydes.

Scientific Research Applications

Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol has several scientific research applications across different fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the development of new materials and pharmaceuticals.

    Biology: The compound’s fluorinated nature allows it to be used in the study of enzyme interactions and protein-ligand binding, as fluorine atoms can act as probes in NMR spectroscopy.

    Medicine: Research into the compound’s potential as a pharmaceutical agent is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that require high thermal and chemical stability.

Mechanism of Action

The mechanism of action of acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and dipole-dipole interactions with amino acid residues in proteins, affecting their activity and function. This makes the compound a valuable tool in the study of enzyme mechanisms and drug-receptor interactions.

Comparison with Similar Compounds

Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol can be compared with other similar compounds, such as:

    2,3,5,6-Tetrafluoro-4-methylbenzaldehyde: The aldehyde precursor to the compound, which shares the same aromatic ring structure but lacks the methanol moiety.

    2,3,5,6-Tetrafluoro-4-methylbenzoic acid: The carboxylic acid derivative, which is formed through the oxidation of the methanol group.

    2,3,5,6-Tetrafluoro-4-methylphenol: A phenol derivative where the methanol group is replaced by a hydroxyl group.

The uniqueness of this compound lies in its combination of a fluorinated aromatic ring with a methanol group, which imparts distinct chemical and physical properties that are valuable in various applications.

Properties

CAS No.

91162-07-1

Molecular Formula

C10H10F4O3

Molecular Weight

254.18 g/mol

IUPAC Name

acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanol

InChI

InChI=1S/C8H6F4O.C2H4O2/c1-3-5(9)7(11)4(2-13)8(12)6(3)10;1-2(3)4/h13H,2H2,1H3;1H3,(H,3,4)

InChI Key

DUYMVLAVXVSLBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)CO)F)F.CC(=O)O

Origin of Product

United States

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